molecular formula C5H13ClN2O B6201447 (2-methyloxolan-3-yl)hydrazine hydrochloride CAS No. 2694728-57-7

(2-methyloxolan-3-yl)hydrazine hydrochloride

Cat. No.: B6201447
CAS No.: 2694728-57-7
M. Wt: 152.6
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Description

(2-methyloxolan-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl It is a derivative of hydrazine, featuring a 2-methyloxolan-3-yl group attached to the hydrazine moiety

Properties

CAS No.

2694728-57-7

Molecular Formula

C5H13ClN2O

Molecular Weight

152.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 2-methyloxolan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

2-methyloxolan-3-one+hydrazine hydrateHCl, reflux(2-methyloxolan-3-yl)hydrazine hydrochloride\text{2-methyloxolan-3-one} + \text{hydrazine hydrate} \xrightarrow{\text{HCl, reflux}} \text{(2-methyloxolan-3-yl)hydrazine hydrochloride} 2-methyloxolan-3-one+hydrazine hydrateHCl, reflux​(2-methyloxolan-3-yl)hydrazine hydrochloride

Industrial Production Methods

Industrial production methods for (2-methyloxolan-3-yl)hydrazine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyloxolan-3-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

(2-methyloxolan-3-yl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-methyloxolan-3-yl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety The hydrazine group is highly reactive and can form covalent bonds with various biomolecules, leading to alterations in their structure and function

Comparison with Similar Compounds

Similar Compounds

  • (2-methyloxolan-3-yl)hydrazine
  • (2-methyloxolan-3-yl)hydrazine sulfate
  • (2-methyloxolan-3-yl)hydrazine phosphate

Uniqueness

(2-methyloxolan-3-yl)hydrazine hydrochloride is unique due to its specific combination of the 2-methyloxolan-3-yl group and the hydrazine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

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